4-(Dimethylamino)chalcone
Overview
Description
4-(Dimethylamino)chalcone is a synthetic organic compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The structure of this compound consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with a dimethylamino group attached to one of the aromatic rings .
Scientific Research Applications
4-(Dimethylamino)chalcone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has shown its potential in developing new therapeutic agents for treating diseases such as cancer and infections.
Industry: It is used in the development of fluorescent dyes and other industrial chemicals
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-(Dimethylamino)chalcone (DMAC) has been found to primarily target myeloperoxidase , an enzyme involved in the immune response . It also interacts with muscarinic and opioid receptors . These targets play a crucial role in the body’s response to pain and inflammation .
Mode of Action
DMAC inhibits the activity of myeloperoxidase, thereby reducing the formation of hypochlorous acid (HOCl), a potent oxidant involved in the body’s immune response . In addition, DMAC exhibits an acute antinociceptive effect, which is the ability to reduce sensitivity to painful stimuli. This effect involves the interaction of DMAC with muscarinic and opioid receptors .
Biochemical Pathways
DMAC affects several biochemical pathways. It has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor (TNF-α), and interleukin-1β (IL-1β) by LPS-stimulated RAW 264.7 macrophages . These molecules are key players in the inflammatory response. DMAC also influences the signaling pathways of melanogenesis regulation .
Result of Action
The action of DMAC results in significant molecular and cellular effects. It has been found to effectively attenuate vincristine-induced peripheral neuropathy (VIPN) in mice . This is achieved by significantly attenuating thermal hyperalgesia and mechanical allodynia, and preventing macrophage proinflammatory polarization . DMAC also promotes melanin production by upregulating certain proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DMAC. For instance, the presence of reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties . Moreover, the compound’s action can be influenced by the presence of other substances, such as LPS in the case of its anti-inflammatory activity
Biochemical Analysis
Biochemical Properties
4-(Dimethylamino)chalcone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in inflammatory processes . Additionally, this compound interacts with muscarinic and opioid receptors, contributing to its antinociceptive effects . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and pain.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound promotes melanin production by upregulating the expression of tyrosinase, tyrosinase-related protein 1, and tyrosinase-related protein 2 in melanocytes . This regulation of melanogenesis is mediated through the activation of signaling pathways such as AC/cAMP/PKA/CREB, p38 MAPK, and Wnt/β-catenin . These cellular effects underscore the compound’s potential in treating pigmentation disorders.
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to inhibit the activity of enzymes such as myeloperoxidase and α-glucosidase . Additionally, this compound activates the p53 signaling pathway by inhibiting MDM2 protein, leading to apoptosis and cell cycle arrest in cancer cells . These molecular interactions elucidate the compound’s potential in modulating key biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound exhibits enhanced intramolecular charge transfer and near-infrared fluorescence, which are influenced by its structural properties . These temporal effects provide insights into the compound’s behavior in various experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, the compound demonstrated significant antinociceptive effects at doses of 10 and 30 mg/kg . Higher doses of this compound were found to attenuate thermal hyperalgesia and mechanical allodynia in vincristine-induced peripheral neuropathy models . These findings highlight the importance of dosage in determining the compound’s therapeutic efficacy and potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound has been shown to influence the biosynthesis of melanin by regulating the activity of tyrosinase and related proteins . Additionally, this compound’s interaction with metabolic enzymes such as α-glucosidase suggests its potential role in modulating metabolic flux and metabolite levels . These interactions underscore the compound’s involvement in key metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s near-infrared fluorescence properties facilitate its visualization in biological systems, providing insights into its localization and accumulation . These properties are crucial for understanding the compound’s distribution and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Studies have shown that chalcone derivatives, including this compound, can localize in the cytoplasm, nucleus, and plastids . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential targeting to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Dimethylamino)chalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of acetophenone with p-dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)chalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system into saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcones depending on the reagents used.
Comparison with Similar Compounds
4-(Dimethylamino)chalcone is unique due to the presence of the dimethylamino group, which enhances its biological activity and fluorescent properties. Similar compounds include:
Chalcone: The parent compound without the dimethylamino group.
Butein: A naturally occurring chalcone with potent biological activities.
Isoxazole Chalcones: Chalcone derivatives with an isoxazole ring, exhibiting different pharmacological properties
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKPRWFMRVBCOB-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030-27-9 | |
Record name | Dimethylaminochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Dimethylamino)chalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Dimethylaminochalcone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-(Dimethylamino)chalcone synthesized, and what factors influence its yield?
A1: this compound can be synthesized using Microwave-Assisted Organic Synthesis (MAOS) with 4-(dimethylamino)benzaldehyde and acetophenone in the presence of NaOH as a base []. The concentration of NaOH significantly influences the reaction yield. Research shows that a 50% NaOH concentration results in the most optimal yield (90.9±0.68%) compared to 40% and 60% concentrations [].
Q2: What are the predicted pharmacokinetic properties of this compound?
A2: Computational analysis using the SwissADME web server suggests that this compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties []. Additionally, predictions suggest it possesses good gastrointestinal absorption and potential to cross the blood-brain barrier (BBB) [].
Q3: How does the structure of this compound relate to its fluorescent properties?
A3: The presence of the dimethylamino group and the extended conjugated system in this compound contribute to its fluorescent properties. Modifications to this structure, such as extending the conjugation by increasing the number of central double bonds, lead to bathochromic shifts in absorption and fluorescence peaks []. This indicates enhanced intramolecular charge transfer (ICT), resulting in near-infrared fluorescence, which is highly desirable for applications like bioimaging.
Q4: What biological activities have been reported for this compound?
A4: this compound has demonstrated promising antinociceptive effects in mice models, showing efficacy against both acute and neuropathic pain []. In the case of vincristine-induced peripheral neuropathy, treatment with this compound attenuated thermal hyperalgesia and mechanical allodynia while also preventing pro-inflammatory macrophage polarization within the sciatic nerve [].
Q5: How does this compound compare to other chalcone derivatives in terms of antiproliferative activity?
A5: Research has shown that heteroleptic copper(II) complexes containing 2′-hydroxy-4-(dimethylamino)chalcone exhibit strong antiproliferative activity against various human cancer cell lines []. Notably, a complex containing the bulky N-donor ligand bphen displayed the highest cytotoxicity with IC50 values ranging from 1.0 to 2.3 μM and demonstrated good selectivity with low toxicity against healthy human cells []. This suggests that incorporating 2′-hydroxy-4-(dimethylamino)chalcone into metal complexes could be a promising strategy for developing anticancer agents.
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